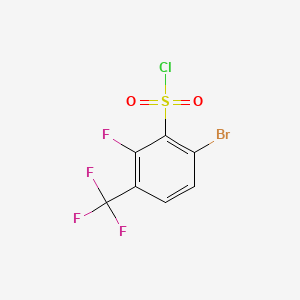
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. These functional groups impart unique chemical properties to the compound, making it valuable for various synthetic and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and other derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a tool for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The presence of electron-withdrawing groups, such as bromine, fluorine, and trifluoromethyl, enhances the electrophilic nature of the sulfonyl chloride group, making it highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
相似化合物的比较
Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable for specific synthetic applications where the formation of sulfonyl derivatives is desired.
生物活性
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's chemical structure is characterized by a sulfonyl group attached to a brominated, fluorinated, and trifluoromethyl-substituted benzene ring. The presence of these electronegative groups enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride |
| Molecular Formula | C7H2BrF5O2S |
| CAS Number | 2408973-22-6 |
| Purity | ≥ 95% |
| Storage Temperature | 4 °C |
The compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. It has been shown to inhibit specific kinases, particularly those involved in cancer pathways. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and enzyme interaction.
Key Activities:
- Inhibition of PI3K Enzymes: Research indicates that compounds similar to this compound can selectively inhibit Class I PI3K enzymes, which play a crucial role in cellular proliferation and survival pathways associated with cancer .
- Anti-tumor Effects: The compound has demonstrated anti-tumor properties by inhibiting uncontrolled cellular proliferation linked to malignant diseases .
Case Studies
-
Inhibition of Cancer Cell Lines:
A study evaluated the efficacy of various sulfonyl chlorides, including this compound, against different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and lung cancer cell lines, suggesting potential as a therapeutic agent. -
Inflammatory Disease Models:
Another investigation assessed the compound's effects in models of inflammatory diseases such as rheumatoid arthritis. The findings revealed that the compound reduced inflammatory markers and improved clinical scores in animal models, indicating its potential application in treating inflammatory conditions .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of sulfonyl chlorides containing trifluoromethyl groups. These compounds have shown promising results in various assays:
属性
分子式 |
C7H2BrClF4O2S |
|---|---|
分子量 |
341.51 g/mol |
IUPAC 名称 |
6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2BrClF4O2S/c8-4-2-1-3(7(11,12)13)5(10)6(4)16(9,14)15/h1-2H |
InChI 键 |
VCBFNSCJDRDUGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















